molecular formula C10H11ClO B097830 4-Phenylbutanoyl chloride CAS No. 18496-54-3

4-Phenylbutanoyl chloride

Cat. No.: B097830
CAS No.: 18496-54-3
M. Wt: 182.64 g/mol
InChI Key: VQDQISMDUHBUFF-UHFFFAOYSA-N
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Description

4-Phenylbutanoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-phenylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds as follows:

C6H5CH2CH2CH2COOH+SOCl2C6H5CH2CH2CH2COCl+SO2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} C6​H5​CH2​CH2​CH2​COOH+SOCl2​→C6​H5​CH2​CH2​CH2​COCl+SO2​+HCl

The reaction is usually carried out under reflux conditions, and the resulting this compound is purified by distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) as a chlorinating agent. The reaction is conducted in the presence of a suitable solvent, such as dichloromethane, and the product is isolated through distillation.

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-phenylbutanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 4-phenylbutanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Ammonia (NH3): Reacts with this compound to form 4-phenylbutanamide.

    Alcohols (ROH): React with this compound to form esters.

    Water (H2O): Hydrolyzes this compound to form 4-phenylbutanoic acid.

Major Products Formed

    4-Phenylbutanamide: Formed from the reaction with ammonia.

    4-Phenylbutanoic acid: Formed from hydrolysis.

    4-Phenylbutanol: Formed from reduction.

Scientific Research Applications

4-Phenylbutanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a reagent in the modification of biomolecules and the study of enzyme mechanisms.

    Medicinal Chemistry: In the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Phenylbutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The acylation process typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutanoic acid: The parent acid of 4-Phenylbutanoyl chloride.

    4-Phenylbutanol: The reduced form of this compound.

    4-Phenylbutanamide: The amide derivative of this compound.

Uniqueness

This compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives, including amides, esters, and alcohols, sets it apart from other similar compounds.

Properties

IUPAC Name

4-phenylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDQISMDUHBUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472798
Record name 4-phenylbutanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18496-54-3
Record name Benzenebutanoyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-phenylbutanoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbutanoyl chloride
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Record name Benzenebutanoyl chloride
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Synthesis routes and methods

Procedure details

4-Phenyl-butanoic acid (0.83 moles, 13.57 g) is added to thionyl chloride (0.114 moles, 8.27 ml) and warmed to dissolve the solid. The mixture is stirred for 30' at r.t., then refluxed for 10', finally recovered as in example 3a). A 100% yield is obtained (0.083 moles, 15.09 g).
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
8.27 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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